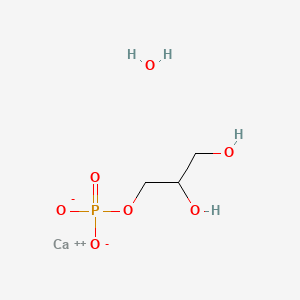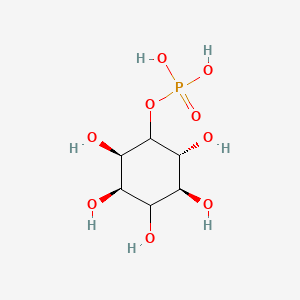
Hydrochlorothiazide-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrochlorothiazide-d2 is a deuterated form of hydrochlorothiazide, a thiazide diuretic commonly used to treat hypertension and edema. The deuterium atoms replace two hydrogen atoms in the hydrochlorothiazide molecule, which can be useful in various scientific studies, particularly those involving pharmacokinetics and metabolic pathways.
Mechanism of Action
- Its primary targets are the organic anion transporters (OAT1, OAT3, and OAT4) , which transport HCTZ from the circulation into the epithelial cells of the DCT .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Hydrochlorothiazide-d2, like its parent compound, plays a significant role in biochemical reactions within the body. It interacts with various enzymes and proteins, particularly those involved in the regulation of fluid balance and blood pressure . The compound’s molecular formula is C7H6D2ClN3O4S2, and it has a molecular weight of 299.75 .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those in the kidneys. It inhibits the reabsorption of sodium and chloride ions from the distal convoluted tubules of the kidneys, leading to increased urine volume and decreased blood volume . This action influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron . This prevents the reabsorption of sodium and chloride ions, leading to their excretion in the urine . The reduction in ion reabsorption decreases blood volume and reduces peripheral vascular resistance, thereby lowering blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its diuretic effect can lead to a decrease in blood volume over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in dogs, the typical monotherapy dosage for Hydrochlorothiazide is 2–4 mg/kg, administered orally every 12 hours
Metabolic Pathways
This compound is involved in metabolic pathways related to fluid balance and blood pressure regulation . It interacts with enzymes involved in the reabsorption of sodium and chloride ions in the kidneys
Transport and Distribution
This compound is transported and distributed within cells and tissues, particularly in the kidneys where it exerts its primary effect . It interacts with the sodium-chloride symporter in the distal convoluted tubule of the nephron
Subcellular Localization
The subcellular localization of this compound is primarily at the sodium-chloride symporter in the distal convoluted tubule of the nephron in the kidneys . This localization allows it to effectively inhibit the reabsorption of sodium and chloride ions, leading to increased urine production and decreased blood volume .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrochlorothiazide-d2 can be synthesized by incorporating deuterium into the hydrochlorothiazide molecule. One common method involves the reaction of paraformaldehyde with 5-chloro-2,4-disulfamoylaniline in nonaqueous media or the reaction of formaldehyde with 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide in aqueous alkaline solution . The deuterium atoms are introduced during these reactions by using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Hydrochlorothiazide-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly involving the sulfonamide group, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using techniques like HPLC and mass spectrometry .
Scientific Research Applications
Hydrochlorothiazide-d2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of hydrochlorothiazide under different conditions.
Biology: Employed in metabolic studies to trace the pathways and interactions of hydrochlorothiazide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of hydrochlorothiazide.
Industry: Applied in the development of new formulations and drug delivery systems
Comparison with Similar Compounds
Hydrochlorothiazide-d2 is compared with other thiazide diuretics such as chlorthalidone and indapamide:
Chlorthalidone: Longer duration of action and higher potency but increased risk of electrolyte imbalances
Indapamide: Similar mechanism of action but differs in its pharmacokinetic profile and side effect profile.
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in studies requiring isotopic labeling.
Conclusion
This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics and metabolic pathways of hydrochlorothiazide. Its unique properties make it an essential tool in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
1219798-89-6 |
|---|---|
Molecular Formula |
C7H8ClN3O4S2 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3D2 |
InChI Key |
JZUFKLXOESDKRF-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H] |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Appearance |
White to Off-White Solid |
melting_point |
265-267°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
58-93-5 (unlabelled) |
Synonyms |
6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-d2-7-sulfonamide 1,1-Dioxide; Bremil-d2; Cidrex-d2; Dichlotride-d2; Diurizid-d2; Drenol-d2; Hidrochlortiazid-d2; Hydrex-d2; Oretic-d2; Pantemon-d2; Thiuretic-d2 |
tag |
Hydrochlorothiazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
